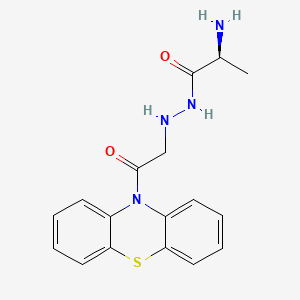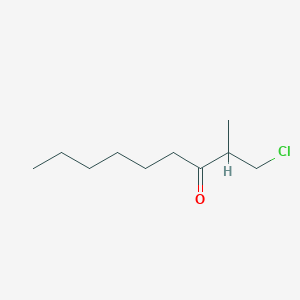
1-Chloro-2-methylnonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methylnonan-3-one is an organic compound characterized by a chloro group, a methyl group, and a ketone functional group attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylnonan-3-one can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonan-3-one using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methylnonan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products:
Substitution: Formation of 2-methylnonan-3-ol or 2-methylnonan-3-amine.
Reduction: Formation of 1-chloro-2-methylnonan-3-ol.
Oxidation: Formation of 1-chloro-2-methylnonanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-2-methylnonan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methylnonan-3-one depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
- 1-Chloro-2-methylhexan-3-one
- 1-Chloro-2-methylheptan-3-one
- 1-Chloro-2-methyloctan-3-one
Comparison: 1-Chloro-2-methylnonan-3-one is unique due to its longer carbon chain, which can influence its physical properties such as boiling point and solubility. Compared to shorter-chain analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
79691-83-1 |
|---|---|
Fórmula molecular |
C10H19ClO |
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
1-chloro-2-methylnonan-3-one |
InChI |
InChI=1S/C10H19ClO/c1-3-4-5-6-7-10(12)9(2)8-11/h9H,3-8H2,1-2H3 |
Clave InChI |
BQIYCBLUQSGNLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
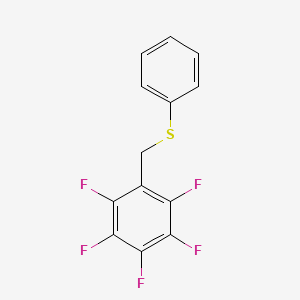
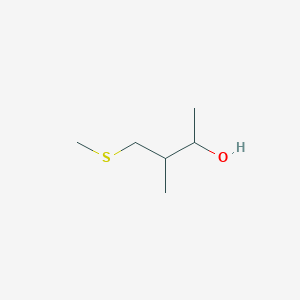
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
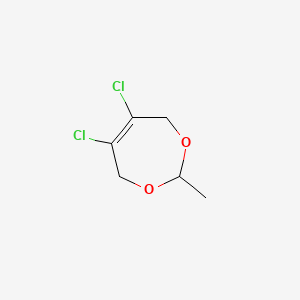

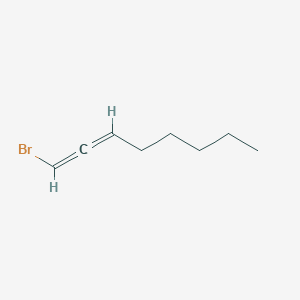
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
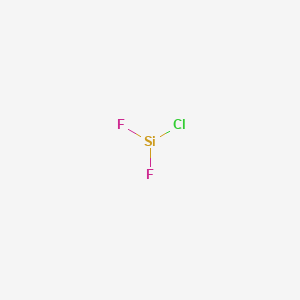
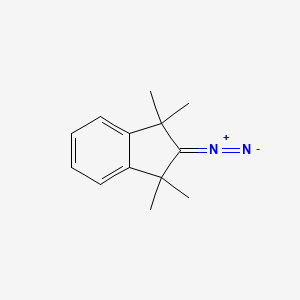
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
